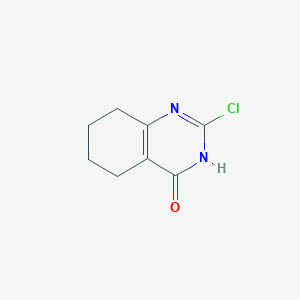

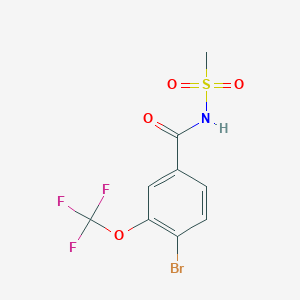

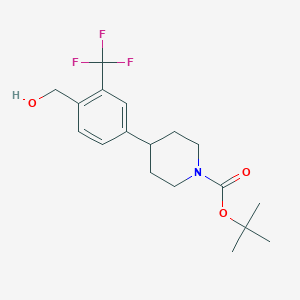

2-Chloro-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves the reaction of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline with sodium hydroxide in tetrahydrofuran at 60℃ for 12 hours in an inert atmosphere . The obtained crude product is then separated and purified by silica gel column chromatography to obtain the title compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Novel 2-substituted 5-oxo-5,6,7,8-tetrahydroquinazolines have been synthesized through reactions involving various derivatives, showcasing the versatility of the compound in synthetic chemistry (Tonkikh, Strakov, & Petrova, 2000).

- The tautomeric nature of hexahydro- and octahydro-quinazolines, related to the compound , highlights its potential in structural and chemical studies (Armarego & Kobayashi, 1971).

Antimicrobial and Antiparasitic Applications

- Studies have demonstrated the effectiveness of certain diaminotetrahydroquinazoline derivatives against Plasmodium falciparum, indicating potential antimalarial properties (Ommeh et al., 2004).

- New quinazolin-4(3H)-one derivatives have shown activity as sigma-1 receptor antagonists, suggesting potential in pain treatment (Lan et al., 2016).

Anticancer Research

- Quinazoline derivatives have been explored for their apoptosis-inducing properties and potential as anticancer agents, with some demonstrating high blood-brain barrier penetration (Sirisoma et al., 2009).

- Novel quinazoline analogs substituted with benzothiophene have been synthesized and evaluated for their antibacterial and antitubercular activities, further emphasizing the compound's significance in medicinal chemistry (Rao & Subramaniam, 2015).

Other Applications

- The compound's derivatives have been evaluated for various biological activities, including as antitubercular, antibacterial, and antiviral agents, underscoring its broad potential in pharmacology and drug discovery (Marvadi et al., 2019).

- Investigations into the catalytic applications of quinazolinone compounds, particularly in asymmetric reactions, suggest their utility in the field of organometallic chemistry (Yoon et al., 2006).

Safety and Hazards

The safety information available indicates that 2-Chloro-5,6,7,8-tetrahydroquinazolin-4(3H)-one may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .

Eigenschaften

IUPAC Name |

2-chloro-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIERYUHZPPRHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5,6,7,8-tetrahydroquinazolin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[7-(3-Methoxyphenyl)-9-[(1-methyl-3-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486956.png)

![[4-[[(2,5-Difluorobenzoyl)amino]methyl]phenyl]boronic acid](/img/structure/B1486961.png)

![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1486965.png)